molecular formula C24H21FN2OS B2982192 4-(4-fluorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291837-98-3

4-(4-fluorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2982192
CAS No.: 1291837-98-3
M. Wt: 404.5
InChI Key: XMFTYLKIGIAVET-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a fluorophenyl group, a phenylpropyl chain, a pyrrole ring, and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with the thiophene core.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is added through a substitution reaction, often using a halogenated precursor.

    Addition of the Phenylpropyl Chain: The phenylpropyl chain is attached via an alkylation reaction.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4-(4-fluorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is studied for its unique chemical properties and reactivity, making it a valuable compound for developing new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer, neurological disorders, and infectious diseases.

    Industry: The compound’s properties make it useful in the development of new materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
  • 4-(4-bromophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
  • 4-(4-methylphenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Uniqueness

The uniqueness of 4-(4-fluorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its chlorinated, brominated, or methylated analogs.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-(3-phenylpropyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2OS/c25-20-12-10-19(11-13-20)21-17-29-23(22(21)27-15-4-5-16-27)24(28)26-14-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-13,15-17H,6,9,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFTYLKIGIAVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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